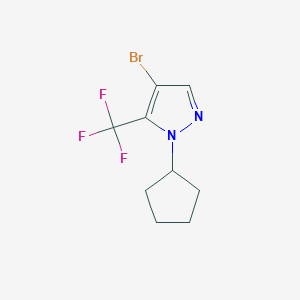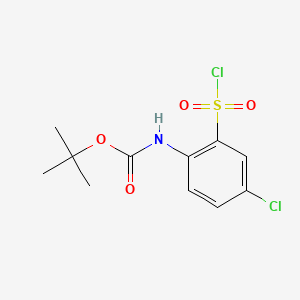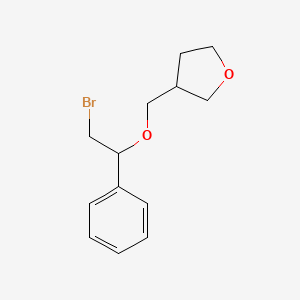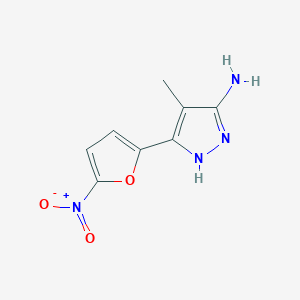
4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a nitrofuran moiety
Preparation Methods
The synthesis of 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine typically involves the reaction of 4-methyl-3-nitro-1H-pyrazole with 5-nitrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various bases and acids. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial activity, where it targets bacterial enzymes and disrupts cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine include other nitrofuran derivatives and pyrazole-based compounds. For example:
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: A pyrazole derivative with anti-inflammatory properties. The uniqueness of this compound lies in its combined structural features of both nitrofuran and pyrazole, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-methyl-5-(5-nitrofuran-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H8N4O3/c1-4-7(10-11-8(4)9)5-2-3-6(15-5)12(13)14/h2-3H,1H3,(H3,9,10,11) |
InChI Key |
PDRFTCDIDZSOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


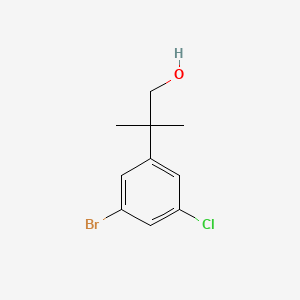
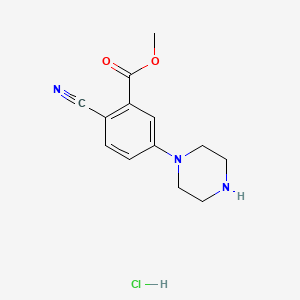

![Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484648.png)
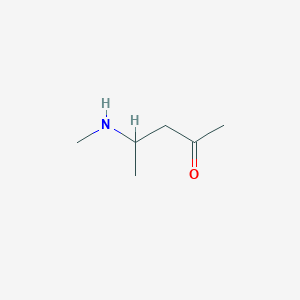
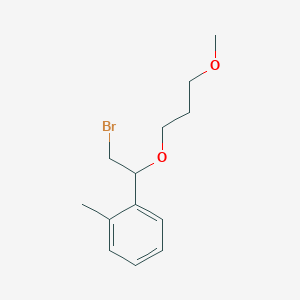
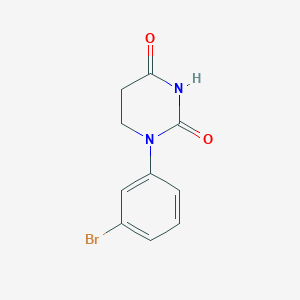
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)

![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)
